2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Description
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, also known as CTPI, is a compound that has garnered significant attention in the scientific community due to its potential use in pharmaceutical research.
Scientific Research Applications
Anticonvulsant Activity
The synthesis and evaluation of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, including structures similar to the specified compound, have shown promising anticonvulsant activities. These compounds were tested against seizures induced by maximal electroshock (MES), indicating the potential for developing novel anticonvulsant drugs (Aktürk et al., 2002).
Antibacterial and Antifungal Activities
A series of derivatives synthesized from ω-bromoacetoacetanilides showed specificity towards Gram-positive bacterial species, indicating a potential application in addressing bacterial infections. The synthesis approach and the biological evaluation of these compounds highlight their antimicrobial potential (V. et al., 2015).
Anticancer Activities
The compound's derivatives have been synthesized and tested for their anticancer activities. Some of these derivatives exhibited reasonable activity against a range of human tumor cell lines, suggesting their potential use in cancer therapy (Duran & Demirayak, 2012).
Corrosion Inhibition
Benzimidazole derivatives, structurally related to the compound , have been investigated for their corrosion inhibition potential on carbon steel in an acidic environment. These studies combine theoretical and experimental approaches to understand the mechanisms behind corrosion inhibition, offering insights into the compound's application in protecting metals from corrosion (Rouifi et al., 2020).
Pharmacological Properties
Explorations into the pharmacological properties of similar compounds have uncovered their potential as allosteric inhibitors of certain enzymes, revealing a broader application scope in drug discovery and therapeutic interventions (Shukla et al., 2012).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-7-9-18(10-8-17)22-15-26-24(28(22)21-13-11-19(25)12-14-21)30-16-23(29)27-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSMFDQTLSAXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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